

# Synthesis of 1-(4-Methylphenyl)-2-phenylethanone: An Application Note and Experimental Protocol

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## Compound of Interest

Compound Name: 1-(4-Methylphenyl)-2-phenylethanone

Cat. No.: B015197

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This document provides a comprehensive guide to the synthesis of **1-(4-methylphenyl)-2-phenylethanone**, a valuable ketone intermediate in various chemical syntheses. The primary method detailed is the Friedel-Crafts acylation of toluene with phenylacetyl chloride, a robust and widely applicable reaction for the formation of aryl ketones.

## Data Presentation

The following table summarizes the key quantitative data for the reactants and the product involved in this synthesis.

Compound	Molecular Formula	Molar Mass (g/mol)	Density (g/mL)	Boiling Point (°C)	Melting Point (°C)	CAS Number
Toluene	C <sub>7</sub> H <sub>8</sub>	92.14	0.867	110.6	-95	108-88-3
Phenylacetyl Chloride	C <sub>8</sub> H <sub>7</sub> ClO	154.60	1.169	94-95 (at 12 mmHg)	N/A	103-80-0
Aluminum Chloride	AlCl <sub>3</sub>	133.34	2.48	N/A	192.4	7446-70-0
1-(4-Methylphenyl)-2-phenylethanone	C <sub>15</sub> H <sub>14</sub> O	210.27	N/A	N/A	108-110	2001-28-7

## Experimental Protocol

This protocol is adapted from a similar synthesis of 2-phenyl-1-(4-methylthiophenyl)ethanone and is expected to provide the desired product in good yield. The Friedel-Crafts acylation of toluene is known to predominantly yield the para-substituted isomer.

Materials:

- Toluene
- Phenylacetyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Dry methylene chloride (CH<sub>2</sub>Cl<sub>2</sub>)
- 1N Hydrochloric acid (HCl)
- 5% aqueous Sodium hydroxide (NaOH)
- Brine (saturated aqueous NaCl)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethanol (for recrystallization)

Equipment:

- Round-bottom flask with a magnetic stirrer
- Addition funnel
- Ice-acetone bath
- Separatory funnel
- Standard glassware for extraction and filtration
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add toluene (1.0 eq) and dry methylene chloride.
- **Cooling:** Cool the solution to  $5^\circ\text{C}$  in an ice-acetone bath.
- **Catalyst Addition:** To the cooled solution, add anhydrous aluminum chloride (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains at  $5^\circ\text{C}$ .
- **Addition of Acylating Agent:** Slowly add a solution of phenylacetyl chloride (1.0 eq) in dry methylene chloride from the addition funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at  $5^\circ\text{C}$ .
- **Reaction:** Stir the reaction mixture at  $5^\circ\text{C}$  for 3.5 hours.
- **Quenching:** Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1N hydrochloric acid. Stir overnight.

- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with methylene chloride.
- **Washing:** Combine the organic fractions and wash sequentially with 1N hydrochloric acid, 5% aqueous sodium hydroxide, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization from cold ethanol to yield **1-(4-methylphenyl)-2-phenylethanone** as a solid.

#### Expected Characterization:

- **Appearance:** White to off-white solid.
- **Melting Point:** 108-110 °C.
- **<sup>1</sup>H NMR:** Expected signals include a singlet for the methyl protons, a singlet for the methylene protons, and multiplets for the aromatic protons.
- **<sup>13</sup>C NMR:** Expected signals include peaks for the methyl carbon, methylene carbon, carbonyl carbon, and aromatic carbons.
- **IR Spectroscopy:** A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected around 1680-1700 cm<sup>-1</sup>.

## Visualizations

Caption: Step-by-step workflow of the synthesis, work-up, and purification process.

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